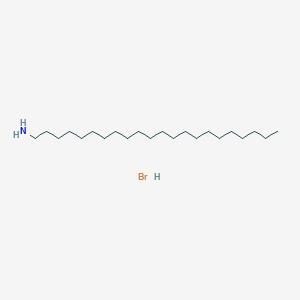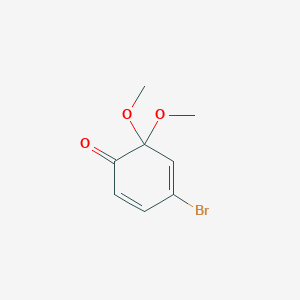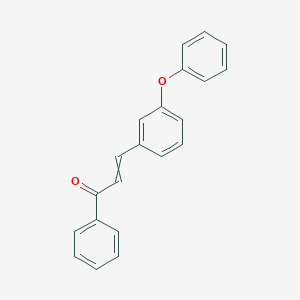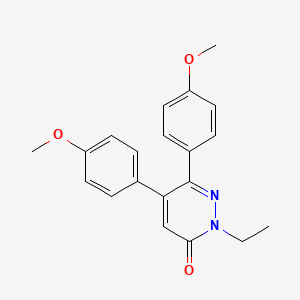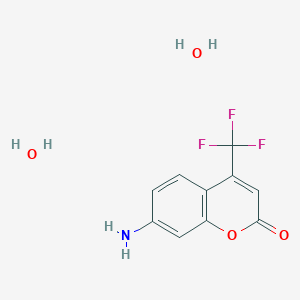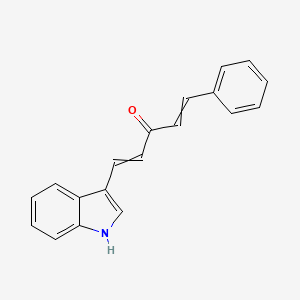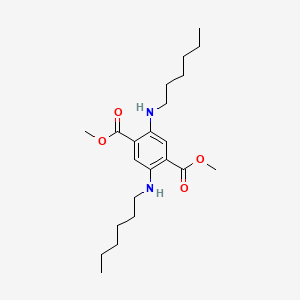
Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate is an organic compound with the molecular formula C22H36N2O4 It is a derivative of benzene and is characterized by the presence of two hexylamino groups and two ester groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate typically involves the reaction of 2,5-diaminoterephthalic acid with hexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The esterification of the resulting diamine with dimethyl sulfate or another methylating agent yields the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain product quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols or the amino groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The hexylamino groups can interact with biological macromolecules, leading to changes in their structure and function. The ester groups may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate: Similar structure but lacks the hexyl groups.
Dimethyl 2,5-bis(ethylamino)benzene-1,4-dicarboxylate: Contains shorter ethyl groups instead of hexyl groups.
Dimethyl 2,5-bis(methylamino)benzene-1,4-dicarboxylate: Contains even shorter methyl groups.
Uniqueness
Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate is unique due to the presence of long hexyl chains, which can significantly influence its physical and chemical properties. These long chains can enhance the compound’s hydrophobicity, making it more suitable for certain applications compared to its shorter-chain analogs .
Propiedades
Número CAS |
215182-30-2 |
|---|---|
Fórmula molecular |
C22H36N2O4 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H36N2O4/c1-5-7-9-11-13-23-19-15-18(22(26)28-4)20(16-17(19)21(25)27-3)24-14-12-10-8-6-2/h15-16,23-24H,5-14H2,1-4H3 |
Clave InChI |
LKTHLSDDUWTQAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=CC(=C(C=C1C(=O)OC)NCCCCCC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
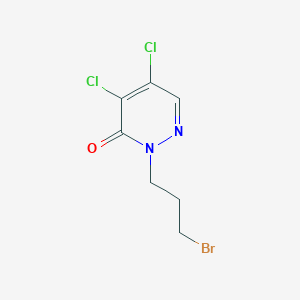
![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
